molecular formula C27H29N3O2S B3986318 Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate

Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate

Cat. No.: B3986318
M. Wt: 459.6 g/mol
InChI Key: YJAZOPOVDVZETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate is a complex organic compound with a molecular formula of C27H29N3O2S This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a thioxomethyl group, which is further connected to an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Diphenylmethyl Group: The piperazine ring is then reacted with diphenylmethyl chloride in the presence of a base, such as sodium hydride, to introduce the diphenylmethyl group.

    Thioxomethylation: The resulting compound is then treated with carbon disulfide and a suitable base, such as potassium hydroxide, to introduce the thioxomethyl group.

    Coupling with Ethyl Benzoate: Finally, the thioxomethylated piperazine derivative is coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The piperazine ring and diphenylmethyl group play crucial roles in its binding affinity and specificity. The thioxomethyl group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-({[4-(benzyl)piperazinyl]thioxomethyl}amino)benzoate: Similar structure but with a benzyl group instead of a diphenylmethyl group.

    Ethyl 4-({[4-(phenyl)piperazinyl]thioxomethyl}amino)benzoate: Similar structure but with a phenyl group instead of a diphenylmethyl group.

    Ethyl 4-({[4-(methyl)piperazinyl]thioxomethyl}amino)benzoate: Similar structure but with a methyl group instead of a diphenylmethyl group.

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-[(4-benzhydrylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S/c1-2-32-26(31)23-13-15-24(16-14-23)28-27(33)30-19-17-29(18-20-30)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAZOPOVDVZETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-({[4-(diphenylmethyl)piperazinyl]thioxomethyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.